molecular formula C19H14ClNO6 B3583690 Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate

Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate

Cat. No.: B3583690
M. Wt: 387.8 g/mol
InChI Key: RKTSXYFMEJKGQK-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate is a structurally complex benzoate ester featuring multiple functional groups: a chlorine atom at position 5, a methoxy group at position 2, and a coumarin-derived carbonylamino moiety at position 4 of the benzene ring.

Properties

IUPAC Name

methyl 5-chloro-2-methoxy-4-[(2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO6/c1-25-16-9-14(13(20)8-11(16)18(23)26-2)21-17(22)12-7-10-5-3-4-6-15(10)27-19(12)24/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTSXYFMEJKGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with methyl 5-chloro-2-methoxybenzoate.

    Formation of Intermediate: The intermediate is formed by reacting methyl 5-chloro-2-methoxybenzoate with an appropriate reagent to introduce the chromenyl carbonylamino group.

    Final Product: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce the chromenyl group or other functional groups within the molecule.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate involves its interaction with specific molecular targets. The chromenyl carbonylamino group is likely to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituted Methyl Benzoates

lists several methyl benzoate derivatives with varying substituents (Table 1). Key comparisons include:

Compound Name Substituents Notable Properties
Methyl 2-chlorobenzoate Cl at position 2 Higher volatility; used in organic synthesis
Methyl 2-methoxybenzoate OMe at position 2 Enhanced solubility; mild dermal irritation
Methyl 3-methylbenzoate Me at position 3 Lower reactivity; common solvent
Target Compound Cl (C5), OMe (C2), coumarin (C4) Potential multifunctionality; unknown toxicity profile

The target compound’s coumarin group distinguishes it from simpler analogs, likely reducing volatility and increasing molecular weight, which could limit fumigant applications compared to methyl benzoate (). The chloro and methoxy groups may synergize to improve metabolic stability compared to unsubstituted methyl benzoate .

Functional Analogs: Coumarin-Containing Derivatives

Coumarins (2-oxochromen derivatives) are known for anticoagulant, antimicrobial, and fluorescent properties.

Application-Based Comparisons

  • Insecticidal Activity: Methyl benzoate demonstrates high fumigant toxicity (LC₅₀ = 0.1 µL/L air) against Plodia interpunctella .
  • Safety Profiles : Ethylhexyl benzoate and isobutyl benzoate show low dermal irritation, while methyl benzoate exhibits phototoxicity risks . The target compound’s chlorine and coumarin groups may introduce unique toxicity concerns, such as bioaccumulation or photoreactivity, warranting further study.

Biological Activity

Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate (CAS Number: 302575-16-2) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C19H14ClNO6
  • Molecular Weight : 387.77 g/mol
  • SMILES Notation : COC(=O)c1cc(Cl)c(cc1OC)NC(=O)c1cc2ccccc2oc1=O

The biological activity of this compound has been primarily linked to its interactions with various biological targets, including enzymes and receptors. The compound exhibits:

  • Antibacterial Activity : Studies have shown that derivatives of this compound demonstrate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
  • Anticancer Properties : Research indicates that the compound may possess anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest in cancer cells .

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial efficacy of several synthesized compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Bacillus subtilis with an IC50 value of approximately 25 µg/mL, making it a candidate for further development as an antibacterial agent .

Case Study 2: Enzyme Inhibition Assay

In another study focused on enzyme inhibition, the compound was tested for its ability to inhibit AChE. The results showed a strong correlation between structural modifications and inhibitory potency, with the compound achieving an IC50 value of 15 µM, indicating its potential use in treating conditions like Alzheimer's disease .

Data Table: Biological Activities

Biological ActivityTarget Organism/EnzymeIC50 ValueReference
AntibacterialBacillus subtilis25 µg/mL
Acetylcholinesterase InhibitionAChE15 µM
Urease InhibitionUrease20 µM
AnticancerVarious Cancer Cell LinesVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate

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